![molecular formula C₆H₁₄ClNO₄ B1139968 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride CAS No. 114976-76-0](/img/structure/B1139968.png)
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride
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Description
Synthesis Analysis
The synthesis of 1,4-Dideoxy-1,4-imino-D-mannitol involves a series of chemical reactions starting from benzyl α-D-mannopyranoside. A notable method includes its synthesis for evaluating its potency as an α-mannosidase inhibitor, showcasing its relevance in biochemical research focused on enzyme inhibition (Fleet, Smith, Evans, & Fellows, 1984). Additional synthetic approaches have been developed to produce derivatives of 1,4-Dideoxy-1,4-imino-D-mannitol for further biological activity studies (Badorrey et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride is characterized by its pyrrolidine ring, which mimics the furanose form of sugars. This structural mimicry is crucial for its inhibitory action on glycosidase enzymes, as it competes with natural substrates for the enzyme active sites. The stereochemistry of the molecule, particularly the configuration of hydroxyl and amino groups, is essential for its biological activity.
Chemical Reactions and Properties
1,4-Dideoxy-1,4-imino-D-mannitol participates in competitive inhibition reactions with glycosidase enzymes. Its chemical properties, including the presence of an imino group, make it a potent inhibitor of α-mannosidase by competing with natural substrates for binding to the enzyme active site. This compound's ability to inhibit glycosidases has been extensively studied, highlighting its role in blocking the lysosomal catabolism of glycoproteins (Fleet et al., 1988).
Scientific Research Applications
Glycosidase Inhibition : This compound is a potent competitive inhibitor of glycosidases. It specifically inhibits the hydrolysis of p-nitrophenyl α-D-mannopyranoside catalyzed by Jack Bean α-mannosidase ((Fleet, Smith, Evans, & Fellows, 1984)). Additionally, 1,4-dideoxy-1,4-imino-D-talitol, a related compound, inhibits human liver α-mannosidase and affects lysosomal catabolism of glycoproteins in vivo ((Fleet, Son, Green, Bello, & Winchester, 1988)).
Synthesis and Applications in Chemistry : Efficient stereodivergent synthesis of 1,4-dideoxy-1,4-imino-D-mannitol from D-mannitol has been reported, highlighting its significance in organic synthesis ((Badorrey, Cativiela, Díaz-de-Villegas, Díez, & Gálvez, 2004)). A similar compound, 1,4-dideoxy-1,4-imino-D-Talitol, was synthesized stereoselectively from D-mannitol, demonstrating the compound's utility in synthesizing various stereogenic centers ((Badorrey, Cativiela, Díaz-de-Villegas, Díez, & Gálvez, 2005)).
Potential in Enzyme Inhibition : 1,4-Dideoxy-1,4-imino-D-mannitol has been shown to inhibit glycosidases and trehalases, suggesting its potential in enzyme inhibition studies ((Evans, Fellows, & Bell, 1983)).
Inhibition of Glycoprotein Processing : It inhibits glycoprotein processing and mannosidase activity, indicating its role in cellular processes and potential therapeutic applications ((Palamarczyk, Mitchell, Smith, Fleet, & Elbein, 1985)).
properties
IUPAC Name |
(2R,3S,4R)-2-[(1S)-1,2-dihydroxyethyl]pyrrolidine-3,4-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-4(10)5-6(11)3(9)1-7-5;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRNNJQXHHLGKS-MVNLRXSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)[C@@H](CO)O)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride | |
CAS RN |
114976-76-0 |
Source
|
Record name | 1,4-Dideoxy-1,4-imino-D-mannitol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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